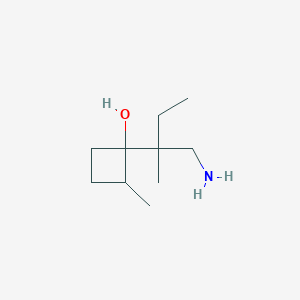
1-(2-Aminocycloheptyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminocycloheptyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cycloheptyl ring substituted with an amino group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocycloheptyl)ethan-1-one typically involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminocycloheptyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
1-(2-Aminocycloheptyl)ethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Aminocycloheptyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The interaction with molecular targets can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
1-(2-Aminocyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(2-Aminocyclopentyl)ethan-1-one: Features a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Aminocycloheptyl)ethan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(2-aminocycloheptyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-5-3-2-4-6-9(8)10/h8-9H,2-6,10H2,1H3 |
Clé InChI |
XUFPETZCUPGJTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


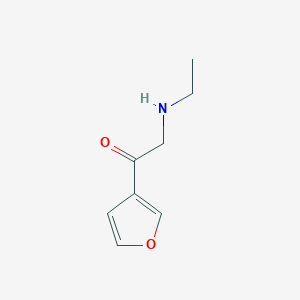

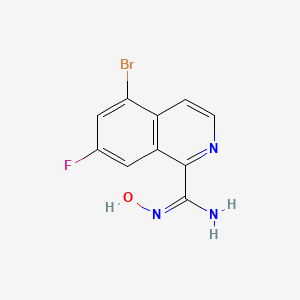

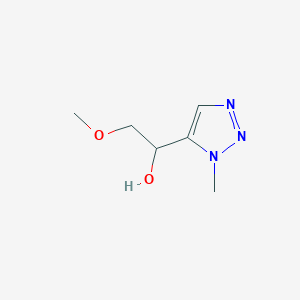
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)

![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)

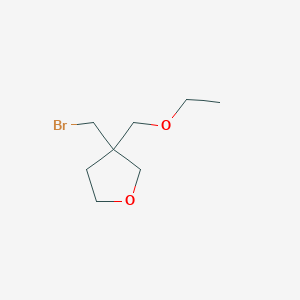
![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
